{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
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Overview
Description
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid with 2-oxo-2-((1-(p-tolyl)ethyl)amino)ethanol under specific conditions to form the desired ester. The reaction conditions often require the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. The exact pathways depend on the context of its application, whether in biochemical assays or therapeutic settings.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 5-ethylthiophene-2-carboxylate
- 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 5-phenylthiophene-2-carboxylate
Uniqueness
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is unique due to the presence of both the oxo and amino functional groups, which provide versatility in chemical reactions and interactions. Its specific structure also allows for unique applications in various fields, distinguishing it from similar compounds.
Biological Activity
The compound {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is a derivative of thiophene, a heterocyclic compound known for its diverse biological activities. This article presents an overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the esterification of thiophene derivatives with various acyl groups. The characterization of the compound is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and purity.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Antimicrobial Activity
Thiophene derivatives, including the target compound, have demonstrated significant antimicrobial properties. Studies have shown that compounds with thiophene rings exhibit activity against various bacterial strains. For instance, derivatives similar to this compound have been tested against:
- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
Table 1 summarizes the antimicrobial activity observed in related thiophene compounds:
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiophene A | S. aureus | 50 µg/mL |
Thiophene B | E. coli | 75 µg/mL |
Thiophene C | P. aeruginosa | 100 µg/mL |
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of thiophene derivatives. The compound has been evaluated against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). The findings suggest that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including:
- Inhibition of cell proliferation : Compounds like this compound have shown IC50 values in the low micromolar range.
- Cell cycle arrest : Evidence suggests that these compounds can cause G1 phase arrest in cancer cells.
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated a series of thiophene derivatives for their antimicrobial properties. The results indicated that compounds structurally similar to this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on their effectiveness against resistant strains.
Case Study 2: Anticancer Activity Assessment
In another investigation, a panel of thiophene derivatives was tested against human cancer cell lines. The study revealed that certain modifications to the thiophene structure significantly enhanced cytotoxicity. The compound was found to inhibit tumor growth in vivo in xenograft models, showcasing its potential as a therapeutic agent.
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-11-4-7-14(8-5-11)13(3)18-16(19)10-21-17(20)15-9-6-12(2)22-15/h4-9,13H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAHKDIRRHNREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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